![molecular formula C7H5ClN4 B3015565 6-Chloropyrido[3,4-d]pyrimidin-4-amine CAS No. 1289187-97-8](/img/structure/B3015565.png)

6-Chloropyrido[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

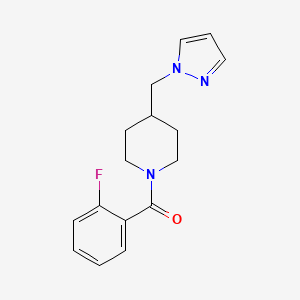

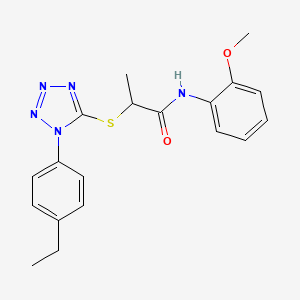

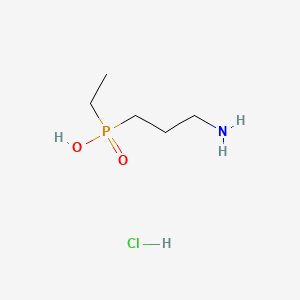

6-Chloropyrido[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H5ClN4 . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of o-amino aldehyde with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are then refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a pyridine ring . The molecule has a chlorine atom attached to the 6th position of the pyridine ring and an amine group attached to the 4th position of the pyrimidine ring .Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it has been found that in the case of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines, the reaction takes place more easily in acetonitrile .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 180.6 .Applications De Recherche Scientifique

Anticancer Potential

6-Chloropyrido[3,4-d]pyrimidin-4-amine and its derivatives have been investigated for their potential as anticancer agents. For instance, a series of pyrido[3,4-d]pyrimidine derivatives, designed and synthesized from a common intermediate 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, exhibited selective activities against breast and renal cancer cell lines. This highlights the promise of this compound class in cancer therapy, with particular emphasis on structure-activity relationships for future development (Wei & Malhotra, 2012).

Chemical Synthesis and Characterization

The synthesis and characterization of novel pyrido[3,4-d]pyrimidine derivatives are vital for exploring their pharmacological potential. For example, the nucleophilic substitution of certain pyrazolo[3,4-d]pyrimidine derivatives leads to novel compounds with potential pharmacological activities (Ogurtsov & Rakitin, 2021). Additionally, quantum chemical methods have been employed to characterize hydrogen bonding sites in related pyrimidine compounds, contributing to a deeper understanding of their chemical properties (Traoré et al., 2017).

Development of Stable Derivatives

Research into creating stable derivatives of pyrimidin-4-amine compounds is ongoing. Studies like the synthesis and characterization of stable betainic pyrimidinaminides reveal insights into the chemical nature and potential applications of these compounds (Schmidt, 2002).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been developed for pyrido[3,4-d]pyrimidin derivatives, suggesting a more efficient approach for their production. This methodology is adaptable to combinatorial chemistry, indicating its utility in pharmaceutical development (Mont et al., 2004).

Pharmaceutical Screening

The screening of pyrido[3,4-d]pyrimidin-4-amine derivatives for pharmaceutical applications, such as anti-inflammatory properties, is an important aspect of their research. Some derivatives have shown significant activity in this area, demonstrating the compound's potential in drug development (Kumar et al., 2017).

Synthesis of Novel Derivatives

Ongoing research into the synthesis of novel derivatives of pyrido[3,4-d]pyrimidin-4-amine compounds is critical for discovering new pharmacologically active substances. This includes the exploration of various substitution patterns and reaction conditions to create compounds with potential therapeutic applications (Liu et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 6-Chloropyrido[3,4-d]pyrimidin-4-amine are the KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins, thereby influencing the structure of the chromatin and the accessibility of the DNA to transcription factors .

Mode of Action

This compound interacts with its targets by binding to the Fe(II) in the active site of the KDM4 and KDM5 enzymes . This interaction inhibits the enzymes’ demethylase activity, preventing them from removing methyl groups from histone lysines .

Biochemical Pathways

The inhibition of KDM4 and KDM5 by this compound affects the histone methylation status , which is a key factor in the regulation of gene expression . This can lead to changes in the expression of genes regulated by these enzymes, with potential downstream effects on various cellular processes .

Result of Action

The inhibition of KDM4 and KDM5 by this compound results in changes in the methylation status of histones , which can alter gene expression . In a cell-based assay, this compound demonstrated the ability to inhibit the demethylation of H3K9Me3 and H3K4Me3 , two important histone marks .

Propriétés

IUPAC Name |

6-chloropyrido[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJNXFUNGGUIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)N=CN=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)

![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)

![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)